molecular formula C21H14ClFN2O2 B12880743 N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-fluorobenzamide CAS No. 785836-70-6

N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-fluorobenzamide

Cat. No.: B12880743
CAS No.: 785836-70-6
M. Wt: 380.8 g/mol
InChI Key: INLKQDWTDKRFKR-UHFFFAOYSA-N
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Description

N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-fluorobenzamide is a synthetic compound belonging to the class of benzoxazole derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties . The structure of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-fluorobenzamide includes a benzoxazole ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-fluorobenzamide typically involves the formation of the benzoxazole ring followed by the introduction of the 4-chlorobenzyl and 4-fluorobenzamide groups. The synthetic route may include the following steps:

Industrial Production Methods

Industrial production methods for N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-fluorobenzamide would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring and the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-fluorobenzamide can be compared with other benzoxazole derivatives:

Properties

CAS No.

785836-70-6

Molecular Formula

C21H14ClFN2O2

Molecular Weight

380.8 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-fluorobenzamide

InChI

InChI=1S/C21H14ClFN2O2/c22-15-5-1-13(2-6-15)11-20-25-18-12-17(9-10-19(18)27-20)24-21(26)14-3-7-16(23)8-4-14/h1-10,12H,11H2,(H,24,26)

InChI Key

INLKQDWTDKRFKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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